molecular formula C15H17FN4O3 B3019381 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde CAS No. 2094282-13-8

5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde

Cat. No.: B3019381
CAS No.: 2094282-13-8
M. Wt: 320.324
InChI Key: ZCKQAFHEMAWTGM-UHFFFAOYSA-N
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Description

5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a fluorine atom and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from azides and nitriles under acidic conditions. The oxan-4-yl group is then introduced through a nucleophilic substitution reaction. Finally, the benzaldehyde core is functionalized with a fluorine atom using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzoic acid

    Reduction: 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom and the tetrazole ring can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-({1-[(oxan-4-yl)methyl]-1H-1,2,3,4-tetrazol-5-yl}methoxy)benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxan-4-yl group and the specific substitution pattern on the benzaldehyde core distinguish it from other similar compounds.

Properties

IUPAC Name

5-fluoro-2-[[1-(oxan-4-ylmethyl)tetrazol-5-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O3/c16-13-1-2-14(12(7-13)9-21)23-10-15-17-18-19-20(15)8-11-3-5-22-6-4-11/h1-2,7,9,11H,3-6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKQAFHEMAWTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C(=NN=N2)COC3=C(C=C(C=C3)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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